molecular formula C6H10O4 B563542 Monomethyl Glutarate-1,5-13C2 CAS No. 1189708-76-6

Monomethyl Glutarate-1,5-13C2

Cat. No.: B563542
CAS No.: 1189708-76-6
M. Wt: 148.127
InChI Key: IBMRTYCHDPMBFN-MPOCSFTDSA-N
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Description

Monomethyl Glutarate-1,5-13C2 is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of glutaric acid, where the carbon atoms at positions 1 and 5 are replaced with the carbon-13 isotope. This compound has a molecular formula of C4(13C)2H10O4 and a molecular weight of 148.13 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monomethyl Glutarate-1,5-13C2 can be synthesized through the esterification of glutaric acid-1,5-13C2 with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The final product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Monomethyl Glutarate-1,5-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols

Major Products Formed

Scientific Research Applications

Monomethyl Glutarate-1,5-13C2 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Monomethyl Glutarate-1,5-13C2 involves its incorporation into biochemical pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various metabolic processes using nuclear magnetic resonance spectroscopy or mass spectrometry. This helps in understanding the molecular targets and pathways involved in its metabolism .

Comparison with Similar Compounds

Monomethyl Glutarate-1,5-13C2 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its application as a stable isotope-labeled compound, making it invaluable for research applications that require precise tracking and analysis of metabolic pathways.

Properties

IUPAC Name

5-methoxy-5-oxo(1,5-13C2)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3,(H,7,8)/i5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMRTYCHDPMBFN-MPOCSFTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C](=O)CCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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